![molecular formula C17H12IN3OS2 B4989393 2-iodo-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B4989393.png)
2-iodo-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
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Overview
Description
2-iodo-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and an iodine atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-iodo-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Iodination: The iodine atom can be introduced using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
2-iodo-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions, leading to the formation of various derivatives.
Scientific Research Applications
2-iodo-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and organisms.
Mechanism of Action
The mechanism of action of 2-iodo-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar compounds to 2-iodo-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide include:
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: This compound lacks the iodine atom and may have different biological activities and reactivity.
2-chloro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: The chlorine atom can alter the compound’s reactivity and biological properties compared to the iodine-containing compound.
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide derivatives: Various derivatives with different substituents on the thiazole or benzamide rings can exhibit unique properties and applications.
Properties
IUPAC Name |
2-iodo-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3OS2/c18-13-9-5-4-8-12(13)15(22)20-16(23)21-17-19-14(10-24-17)11-6-2-1-3-7-11/h1-10H,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVCFAYDMYFYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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